

comparative performance analysis of different ammonia-alcohol refrigeration cycles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonia ethanol*
Cat. No.: *B8359970*

[Get Quote](#)

A Comparative Performance Analysis of Ammonia-Based Refrigeration Cycles

In the pursuit of efficient and environmentally friendly refrigeration technologies, ammonia-based cycles are a significant area of research. This guide provides a comparative performance analysis of different ammonia refrigeration cycles, with a focus on ammonia-alcohol mixtures and other relevant alternatives. The data presented is compiled from various experimental studies to offer a quantitative comparison for researchers, scientists, and drug development professionals.

Performance Data

The following tables summarize the key performance indicators of various ammonia-based refrigeration cycles based on experimental data. It is important to note that the operating conditions and experimental setups may vary between studies, impacting direct comparability.

Table 1: Performance of Ammonia-Alcohol Refrigeration Cycles

Working Fluid	Cycle Type	Generator Temp. (°C)	Evaporator Temp. (°C)	Condenser Temp. (°C)	Cooling Capacity (W)	Coefficient of Performance (COP)	Reference
Ammonia /Ethanol	Adsorption	-	7	30	-	0.265–0.281	[1]
Pure Ammonia	Adsorption	-	10	35	-	0.55	[1]
Pure Ethanol	Adsorption	-	7	30	-	0.63	[1]

Note: Pure ammonia and pure ethanol data are provided for comparison within the same study.

Table 2: Performance of Ammonia-Water Refrigeration Cycles

Working Fluid	Cycle Type	Generator Temp. (°C)	Evaporator Temp. (°C)	Condenser Temp. (°C)	Cooling Capacity (W)	Coefficient of Performance (COP)	Reference
Ammonia /Water	Diffusion Absorption (DAR)	150–200	-	-	79–104	0.11–0.26	[2]

Table 3: Performance of Ammonia-Salt and Ammonia-Ionic Liquid Refrigeration Cycles

Working Fluid	Cycle Type	Generator Temp. (°C)	Evaporator Temp. (°C)	Condenser Temp. (°C)	Cooling Capacity (kW)	Coefficient of Performance (COP)	Reference
Ammonia /LiNO ₃	Absorption	120	-	-	-	0.61	[3]
Ammonia /NaSCN	Absorption	120	-	-	-	0.55	[3]
Ammonia /H ₂ O	Absorption	120	-	-	-	0.49	[3]
Ammonia /[emim] [NTf ₂]	Absorption	-	-	-	-	Higher than other ionic liquids	[4]
Ammonia /[bmim] [BF ₄]	Absorption	-	-	-	-	Lower than other ionic liquids	Lower than other ionic liquids [4]

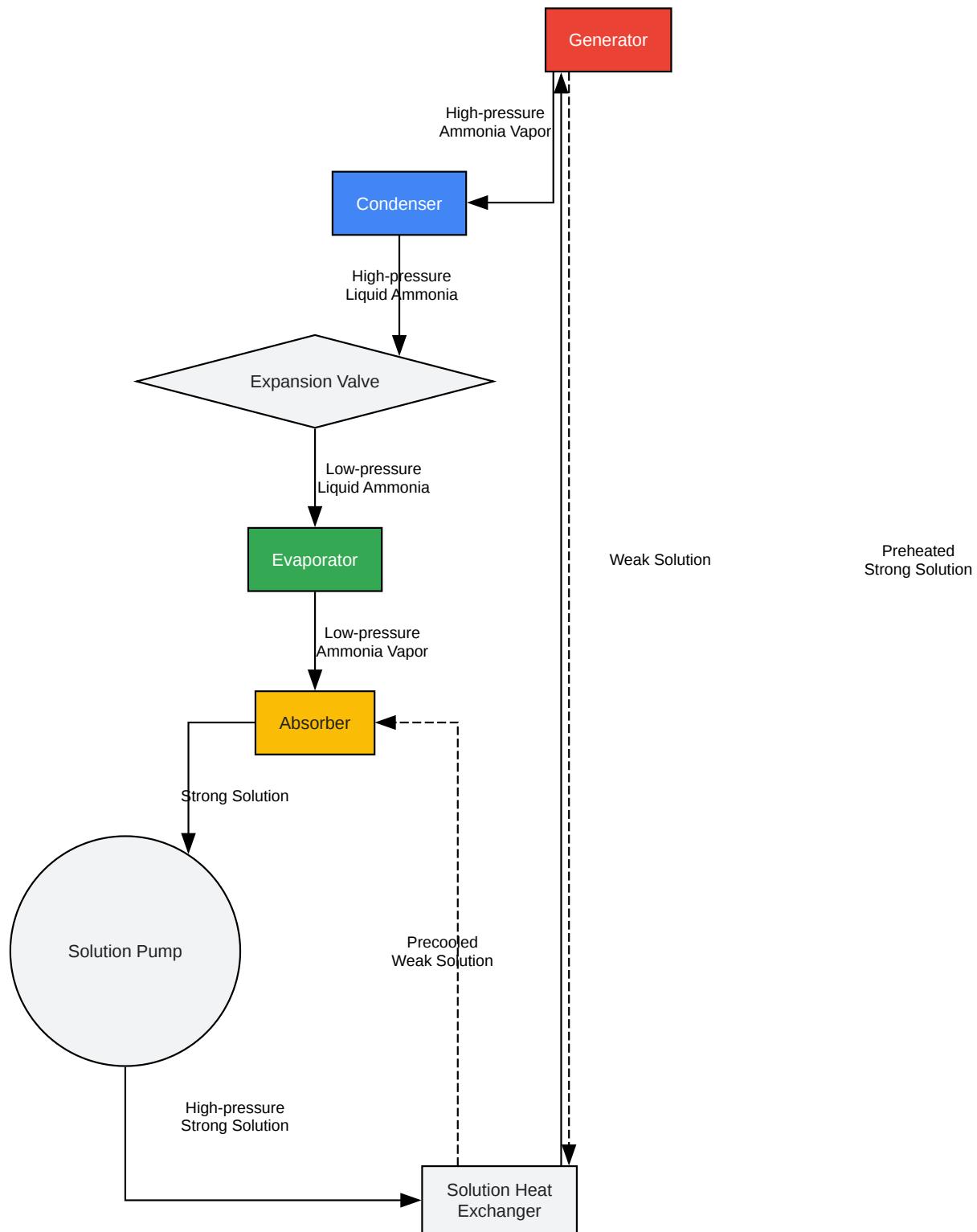
Experimental Protocols

The following section outlines a generalized experimental methodology for evaluating the performance of ammonia-based absorption refrigeration cycles, based on common practices cited in the literature.[2][5]

1. Experimental Setup:

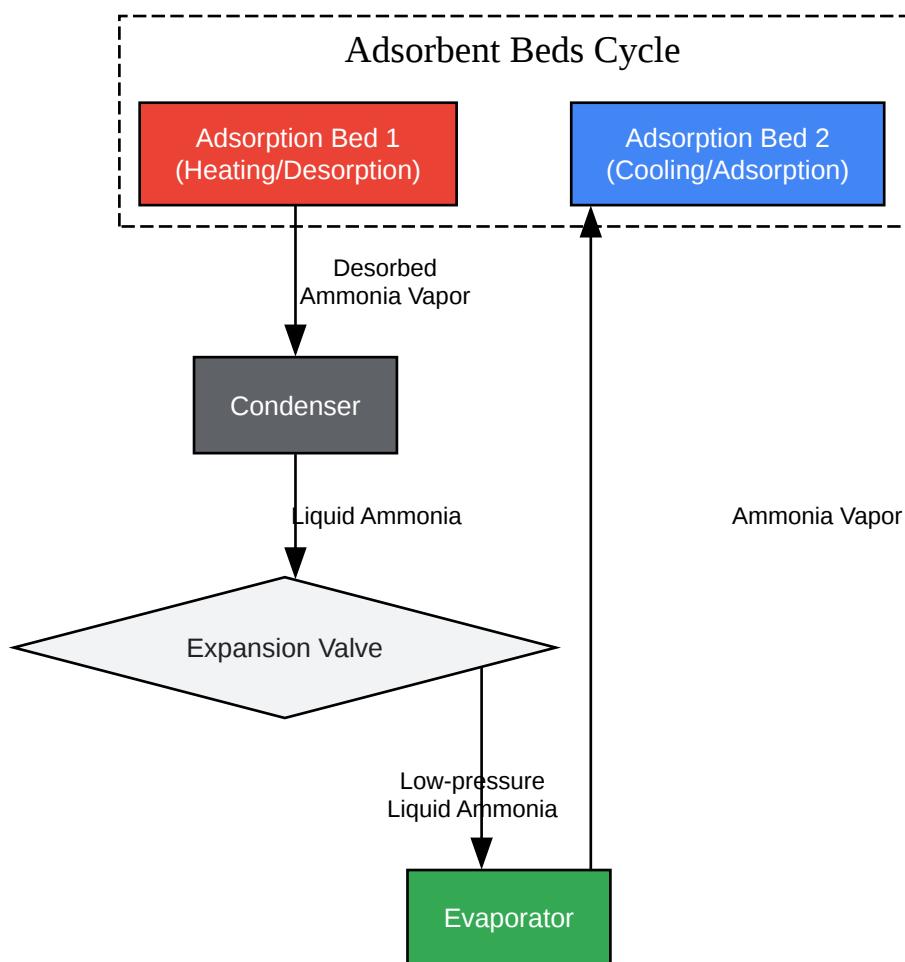
- Core Components: The system consists of a generator, a condenser, an evaporator, and an absorber. A solution pump circulates the working fluid. For ammonia-water systems, a rectifier is often included to separate water from the ammonia vapor.[6]

- Instrumentation:
 - Thermocouples are placed at the inlet and outlet of each major component to measure temperature changes.
 - Pressure transducers are installed to monitor the high and low pressures of the system.
 - A flow meter measures the circulation rate of the weak solution.
 - Wattmeters are used to measure the power input to the generator heater and the solution pump.
- Heat Input: The generator is typically heated by electric cartridge heaters, allowing for precise control and measurement of the heat input.[\[2\]](#)
- Cooling Load: A cooling load is applied to the evaporator. This can be achieved by circulating a secondary fluid (e.g., water or a brine solution) through the evaporator and measuring its temperature change and flow rate, or by using electric heaters within an insulated box around the evaporator to counteract the cooling effect.[\[2\]](#)


2. Experimental Procedure:

- Charging the System: The system is charged with the desired ammonia-alcohol mixture at a specific concentration.
- Startup: The cooling water/air flow to the condenser and absorber is initiated. The solution pump is then activated, followed by the heat supply to the generator.
- Steady-State Operation: The system is allowed to run until it reaches a steady state, characterized by stable temperatures, pressures, and flow rates. This can take a significant amount of time, often several hours.[\[7\]](#)
- Data Acquisition: Once at a steady state, data from all sensors (temperatures, pressures, flow rates, and power consumption) are recorded for a specified duration to ensure accuracy and stability.

- Performance Calculation: The collected data is used to calculate key performance parameters:
 - Cooling Capacity (Qe): Determined from the heat absorbed in the evaporator.
 - Heat Input (Qg): The electrical power supplied to the generator heater.
 - Coefficient of Performance (COP): Calculated as the ratio of cooling capacity to the heat input ($COP = Qe / Qg$).


Visualization of Refrigeration Cycles

The following diagrams illustrate the fundamental workflows of absorption and adsorption refrigeration cycles.

[Click to download full resolution via product page](#)

Caption: Basic Absorption Refrigeration Cycle Workflow.

[Click to download full resolution via product page](#)

Caption: Basic Adsorption Refrigeration Cycle Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. jten.yildiz.edu.tr [jten.yildiz.edu.tr]

- 4. Thermodynamic study on absorption refrigeration systems using ammonia/ionic liquid working pairs - Dialnet [dialnet.unirioja.es]
- 5. scribd.com [scribd.com]
- 6. ijera.com [ijera.com]
- 7. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- To cite this document: BenchChem. [comparative performance analysis of different ammonia-alcohol refrigeration cycles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8359970#comparative-performance-analysis-of-different-ammonia-alcohol-refrigeration-cycles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com